Methyl 2-bromo-4-cyano-3-fluorobenzoate
Overview
Description
Methyl 2-bromo-4-cyano-3-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It is a derivative of benzoic acid and is characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-cyano-3-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 4-cyano-3-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Another synthetic route involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-cyano-3-fluorobenzoate is reacted with a brominating agent in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-cyano-3-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Conversion to amines or other reduced derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-bromo-4-cyano-3-fluorobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-cyano-3-fluorobenzoate depends on its specific application and the target molecules it interacts with. In general, the compound can act as a reactive intermediate, participating in various chemical reactions that modify the structure and function of target molecules. The presence of bromine, cyano, and fluorine substituents can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyano-3-fluorobenzoate
- Methyl 2-bromo-4-chloro-3-fluorobenzoate
- Methyl 3-bromo-4-fluorobenzoate
Uniqueness
Methyl 2-bromo-4-cyano-3-fluorobenzoate is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in substitution and coupling reactions. The presence of the cyano group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-bromo-4-cyano-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-2-5(4-12)8(11)7(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJUGQMWFLUTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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